![molecular formula C22H35N5O B5379569 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5379569.png)
1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is involved in the regulation of pain, stress, and addiction. By blocking the NOP receptor, 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine may reduce the rewarding effects of opioids and thus have potential as a treatment for opioid addiction.
Biochemical and Physiological Effects:
1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to have a number of biochemical and physiological effects. In animal models, 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, reward, and addiction. 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has also been shown to decrease levels of corticotropin-releasing factor (CRF), a hormone involved in the stress response. These effects suggest that 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine may have potential as a treatment for anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is its high selectivity for the NOP receptor, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the synthesis of 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is complex and time-consuming, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One direction is the development of new drugs based on the 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine scaffold that target the NOP receptor for the treatment of opioid addiction and other disorders. Another direction is the investigation of the molecular mechanism of 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine's action on the NOP receptor. Additionally, further studies are needed to determine the safety and efficacy of 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in human clinical trials.
In conclusion, 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a chemical compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its high selectivity for the NOP receptor and its biochemical and physiological effects make it a promising drug candidate for the treatment of opioid addiction, anxiety, and depression. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves a multi-step process that starts with the reaction of 2,6-dichloropyrimidine with isopropylamine to form 2-isopropyl-6-chloropyrimidine. This intermediate product is then reacted with 4-(4-fluorophenyl)piperidine to form 1-(4-fluorophenyl)-4-(2-isopropyl-6-chloropyrimidin-4-yl)piperidine. The final step involves the reaction of this product with pyrrolidine-1-carboxylic acid to form 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine.
Scientific Research Applications
1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been studied as a potential drug candidate for the treatment of opioid addiction. In medicinal chemistry, 1'-(6-isopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been used as a scaffold for the development of new drugs targeting the central nervous system.
properties
IUPAC Name |
[1-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c1-17(2)20-14-21(24-16-23-20)25-12-7-19(8-13-25)27-11-5-6-18(15-27)22(28)26-9-3-4-10-26/h14,16-19H,3-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXZBDCRIJZVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.